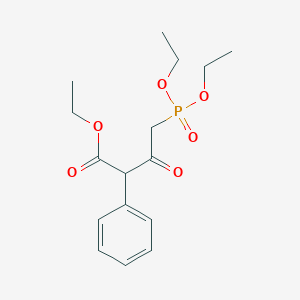
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group, a phenyl ring, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl phosphite attacks the carbonyl carbon of the ethyl acetoacetate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-(Diethoxyphosphoryl)-3,3-difluoropyruvate
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
Comparison: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is unique due to its specific structural features, such as the presence of a phenyl ring and a butanoate ester. This distinguishes it from other phosphonate esters, which may lack these functional groups.
Eigenschaften
Molekularformel |
C16H23O6P |
|---|---|
Molekulargewicht |
342.32 g/mol |
IUPAC-Name |
ethyl 4-diethoxyphosphoryl-3-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C16H23O6P/c1-4-20-16(18)15(13-10-8-7-9-11-13)14(17)12-23(19,21-5-2)22-6-3/h7-11,15H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
LCEVKJLWGZCODI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)

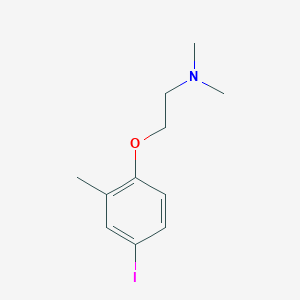


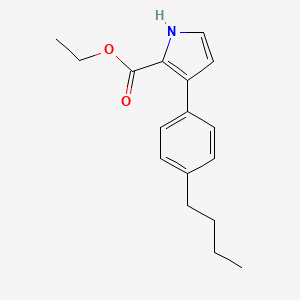
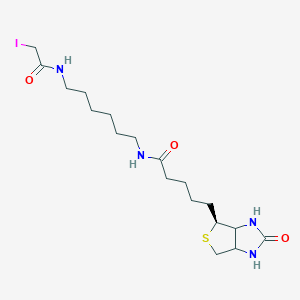
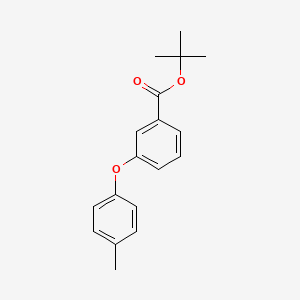

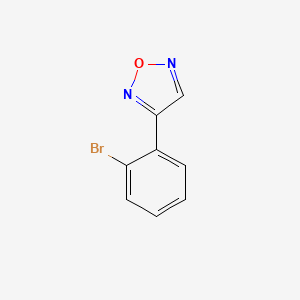
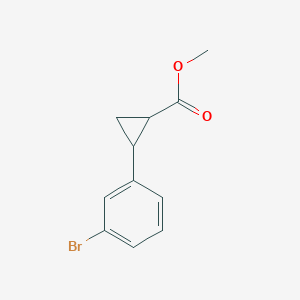
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
